4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine
Overview
Description
4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound features a methoxyphenyl group and a methylthio group attached to the pyrimidine ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine typically involves the reaction of 4-methoxybenzaldehyde with thiourea and a suitable base to form the intermediate 4-(4-methoxyphenyl)-2-thiouracil. This intermediate is then subjected to methylation using methyl iodide or dimethyl sulfate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methoxy group or to convert the pyrimidine ring to a dihydropyrimidine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethylformamide as solvent.
Major Products
Oxidation: 4-(4-Methoxyphenyl)-2-(methylsulfinyl)pyrimidine, 4-(4-Methoxyphenyl)-2-(methylsulfonyl)pyrimidine.
Reduction: 4-(4-Methoxyphenyl)-2-(methylthio)dihydropyrimidine.
Substitution: 4-(4-Hydroxyphenyl)-2-(methylthio)pyrimidine, 4-(4-Aminophenyl)-2-(methylthio)pyrimidine.
Scientific Research Applications
4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl and methylthio groups can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-2-thiouracil: An intermediate in the synthesis of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine.
4-(4-Methoxyphenyl)-2-(methylsulfinyl)pyrimidine: An oxidized derivative.
4-(4-Methoxyphenyl)-2-(methylsulfonyl)pyrimidine: Another oxidized derivative.
Uniqueness
This compound is unique due to the presence of both methoxyphenyl and methylthio groups, which can influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in other pyrimidine derivatives, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-2-methylsulfanylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-15-10-5-3-9(4-6-10)11-7-8-13-12(14-11)16-2/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEYAIQJLUJSMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC=C2)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384867 | |
Record name | 4-(4-methoxyphenyl)-2-(methylthio)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148990-17-4 | |
Record name | 4-(4-methoxyphenyl)-2-(methylthio)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do these compounds interact with their target and what are the downstream effects?
A1: Research indicates that certain derivatives within this series, specifically compound 7f (bearing three methoxy groups), exhibit promising anticancer activity, particularly against leukemia K562 cells. [] This activity stems from the compound's ability to inhibit the PI3K/AKT signaling pathway, a key regulator of cell growth and survival often dysregulated in cancer. []
- Cell cycle arrest at the S-phase: Preventing DNA replication and halting tumor cell proliferation. []
- Caspase-3 dependent apoptosis induction: Triggering programmed cell death in the targeted cancer cells. []
- Modulation of key protein expression: Impacting the expression levels of PI3K, phosphorylated PI3K (p-PI3K), AKT, phosphorylated AKT (p-AKT), Cyclin D1, and NFΚβ, all crucial players in cancer cell survival and proliferation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.